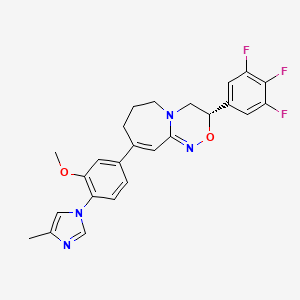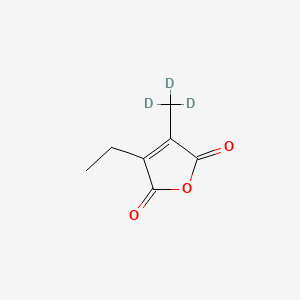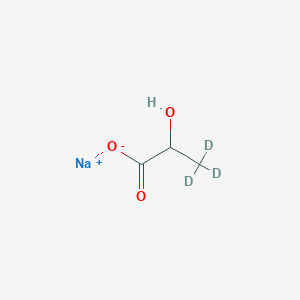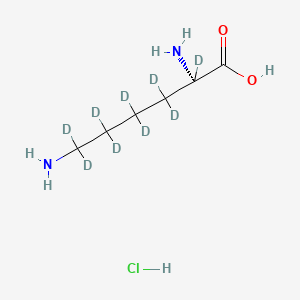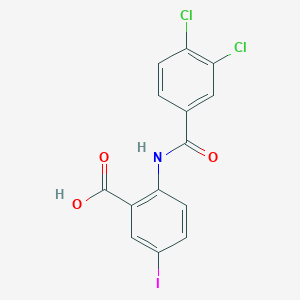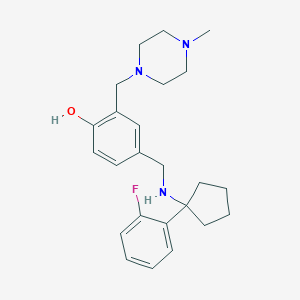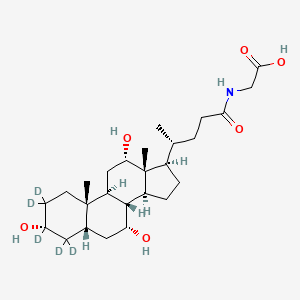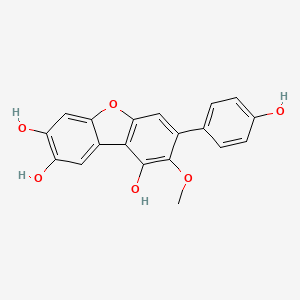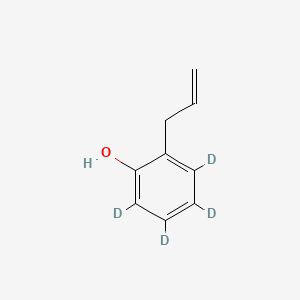![molecular formula C24H23N5O3S2 B12420331 N-[4-[4-[[5-(2-Methoxyethoxy)-2-pyrazinyl]thio]-2,6-dimethylphenyl]-2-thiazolyl]-4-pyridinecarboxamide-d3](/img/structure/B12420331.png)
N-[4-[4-[[5-(2-Methoxyethoxy)-2-pyrazinyl]thio]-2,6-dimethylphenyl]-2-thiazolyl]-4-pyridinecarboxamide-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-1101-d3 is a novel small molecule and a first-in-class oral agent developed for cancer treatment. It specifically disrupts the interaction between Hec1 and Nek2, which are involved in the mitotic regulation of cancer cells. This disruption leads to the downregulation of Nek2, chromosomal misalignment, and ultimately, cancer cell death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of T-1101-d3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of T-1101-d3 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is developed in capsule form, which is convenient to store and ensures good patient compliance .
Analyse Des Réactions Chimiques
Types of Reactions
T-1101-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
T-1101-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interaction between Hec1 and Nek2.
Biology: Investigated for its role in disrupting mitotic regulation in cancer cells.
Mécanisme D'action
T-1101-d3 exerts its effects by specifically disrupting the interaction between Hec1 and Nek2, which are critical regulators of mitosis in cancer cells. This disruption leads to abnormal mitosis, chromosomal misalignment, and ultimately, apoptosis (programmed cell death) of cancer cells. The molecular targets and pathways involved include the downregulation of Nek2 and the induction of chromosomal instability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Doxorubicin: An anthracycline antibiotic used in cancer treatment.
Topotecan: A topoisomerase inhibitor used in chemotherapy.
Paclitaxel: A microtubule inhibitor used in cancer therapy.
Uniqueness of T-1101-d3
T-1101-d3 is unique in its mechanism of action, specifically targeting the interaction between Hec1 and Nek2. This targeted approach provides advantages such as oral administration, cancer targeting, and synergistic activity when combined with other anticancer drugs .
Propriétés
Formule moléculaire |
C24H23N5O3S2 |
|---|---|
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
N-[4-[2,6-dimethyl-4-[5-[2-(trideuteriomethoxy)ethoxy]pyrazin-2-yl]sulfanylphenyl]-1,3-thiazol-2-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H23N5O3S2/c1-15-10-18(34-21-13-26-20(12-27-21)32-9-8-31-3)11-16(2)22(15)19-14-33-24(28-19)29-23(30)17-4-6-25-7-5-17/h4-7,10-14H,8-9H2,1-3H3,(H,28,29,30)/i3D3 |
Clé InChI |
ICECVTFTHRPNOE-HPRDVNIFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OCCOC1=CN=C(C=N1)SC2=CC(=C(C(=C2)C)C3=CSC(=N3)NC(=O)C4=CC=NC=C4)C |
SMILES canonique |
CC1=CC(=CC(=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C)SC4=NC=C(N=C4)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid](/img/structure/B12420250.png)
